5-Methylhexane-1,5-diol

Description

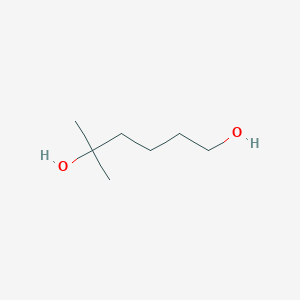

Structure

3D Structure

Properties

IUPAC Name |

5-methylhexane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-7(2,9)5-3-4-6-8/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFDWQCEHXSMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456460 | |

| Record name | 5-methyl-1,5-hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-11-9 | |

| Record name | 5-Methyl-1,5-hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-1,5-hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhexane-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methylhexane 1,5 Diol and Its Structural Analogs

Chemo-Catalytic Synthesis Routes

Chemical catalysis provides a robust platform for the construction of 5-methylhexane-1,5-diol and similar diol structures. These methods often involve well-established organometallic reactions and oxidation-reduction strategies.

Grignard Reagent-Mediated Syntheses of this compound

Grignard reagents are powerful tools for the formation of carbon-carbon bonds and are particularly useful in the synthesis of alcohols. organic-chemistry.orglibretexts.orgkhanacademy.org The synthesis of this compound (also known as 1,1-dimethyl-1,5-pentanediol) can be envisioned through the reaction of a Grignard reagent with a suitable carbonyl compound. nih.gov For instance, the addition of methylmagnesium halide to a keto-alcohol precursor would yield the target tertiary alcohol. libretexts.orgmasterorganicchemistry.com The general principle involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide and form the alcohol. libretexts.org The versatility of this reaction allows for the synthesis of primary, secondary, and tertiary alcohols, depending on the nature of the carbonyl compound used (formaldehyde, other aldehydes, or ketones, respectively). organic-chemistry.orglibretexts.orgkhanacademy.org

Oxidation-Reduction Strategies in Branched-Chain Diol Formation

Oxidation and reduction reactions are fundamental in organic synthesis and can be applied to create branched-chain diols from various precursors, including unsaturated compounds. chemistrysteps.com The dihydroxylation of alkenes is a common method for producing diols. chemistrysteps.com This can be achieved through either syn- or anti-dihydroxylation, depending on the reagents employed. chemistrysteps.com For example, osmium tetroxide is known to produce cis-1,2-glycols (syn-dihydroxylation). organicreactions.org The use of peroxy acids can lead to the formation of epoxides, which can then be hydrolyzed to yield trans-diols (anti-dihydroxylation). chemistrysteps.com

Furthermore, chemoselective oxidation of 1,2-diols can be controlled to yield α-hydroxy acids using systems like TEMPO/NaOCl/NaClO2 under two-phase conditions. organic-chemistry.orgnih.govresearchgate.net This method's selectivity is attributed to the controlled solubility of the reactants and the formation of a charge-transfer complex. organic-chemistry.orgnih.gov

The synthesis of unsaturated polyesters can also be achieved using unsaturated diols derived from various bio-based platform molecules. acs.orgresearchgate.net

Asymmetric Synthesis Approaches for Chiral Branched Diol Analogs

The synthesis of chiral diols, which are valuable as building blocks in the preparation of pharmaceuticals and other biologically active molecules, can be achieved through asymmetric synthesis. nih.gov Asymmetric dihydroxylation of alkenes is a cornerstone of this field, providing access to optically active vicinal diols. researchgate.net The Sharpless asymmetric dihydroxylation, for example, utilizes osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. organicreactions.orgresearchgate.net

More recently, iron-catalyzed methods have emerged as a greener alternative to osmium-based systems for the enantioselective cis-dihydroxylation of alkenes, using hydrogen peroxide as the oxidant. researchgate.netnih.gov These methods have shown high yields and excellent enantiomeric excess for a range of trisubstituted alkenes. nih.gov The synthesis of chiral 1,3-diols can also be accomplished through asymmetric aldol (B89426) reactions followed by reduction. nih.govelsevierpure.com For instance, a proline-derived organocatalyst with a copper(II) triflate additive has been used to produce chiral 1,3-keto alcohols with very high enantiomeric excess, which are then reduced to the corresponding diols. nih.gov

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Osmium tetroxide/chiral amine | Alkenes | cis-1,2-diol | High | organicreactions.org |

| Iron(II) complex/H2O2 | Trisubstituted alkenes | cis-diol | Up to 99.9% | nih.gov |

| Proline-derived organocatalyst/Cu(OTf)2 | Aldehydes | 1,3-keto alcohol | >99% | nih.gov |

| Chiral-at-Ru complex | Dioxygenated cyclobutenes | 1,2-anti diol | 89-99% | nih.gov |

Multi-Step Conversions and Strategic Retrosynthetic Analysis for this compound Scaffolds

The synthesis of more complex molecules like this compound often requires a multi-step approach. Retrosynthetic analysis is a key strategy for planning such syntheses, where one works backward from the target molecule to simpler, commercially available starting materials. libretexts.orgyoutube.com This process involves identifying key bond disconnections and functional group transformations. libretexts.org For instance, in planning the synthesis of a tertiary alcohol, one might work backward to a ketone and an appropriate Grignard reagent. masterorganicchemistry.com A multi-step synthesis might involve creating a carbon-carbon bond via a Grignard reaction, followed by an oxidation step to form a ketone, and then a second Grignard reaction to yield the final tertiary alcohol. masterorganicchemistry.com

Biocatalytic and Microbial Synthesis Platforms

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing branched diols. researchgate.net

Biotransformation Processes for Alkane and Terpene Hydroxylation Leading to Branched Diols

Microorganisms and their enzymes can be harnessed to perform specific chemical transformations, such as the hydroxylation of alkanes and terpenes to produce diols. researchgate.netnih.gov Cytochrome P450 monooxygenases (CYP450s) are particularly noteworthy for their ability to catalyze the regioselective and stereoselective hydroxylation of C-H bonds. researchgate.netnih.gov Some CYP450s can sequentially oxygenate alkanes like n-octane and n-decane to produce non-vicinal diols. researchgate.net

The microbial transformation of monocyclic terpenes by fungi has been shown to yield diols as common intermediates. nih.gov For example, different species of Cladosporium can convert 1-menthene, D-limonene, and 3-menthene into their corresponding trans-diols. nih.gov This highlights the potential of using microorganisms for the synthesis of structurally diverse diols from renewable feedstocks. nih.govresearchgate.netcofc.edu

| Microorganism/Enzyme | Substrate | Product | Reference |

| Cladosporium sp. T1 | 1-Menthene | trans-p-Menthane-1,2-diol | nih.gov |

| Cladosporium sp. T7 | D-Limonene | trans-Limonene-1,2-diol | nih.gov |

| Laboratory culture T8 | 3-Menthene | trans-p-Menthane-3,4-diol | nih.gov |

| Escherichia coli (engineered) | Branched-chain amino acids/Glucose | 4-Methylpentane-2,3-diol | nih.gov |

| Cytochrome P450 monooxygenases | Alkanes, Fatty acids | Non-vicinal diols | researchgate.net |

Engineered Microbial Systems for De Novo Biosynthesis of Branched-Chain β,γ-Diols (e.g., 5-methylhexane-2,3-diol)

The microbial synthesis of chemicals from renewable resources is a cornerstone of sustainable manufacturing. nih.govamericanelements.comresearchgate.net A significant advancement in this field is the development of a biosynthetic platform in Escherichia coli for the production of branched-chain β,γ-diols. nih.govamericanelements.comresearchgate.net These diols possess distinct chemical and physical properties that make them valuable for a wide range of applications. nih.govamericanelements.comresearchgate.net

The core of this biosynthetic platform involves the metabolism of branched-chain amino acids (BCAAs). nih.govresearchgate.net Researchers have successfully engineered E. coli to facilitate the de novo production of several branched-chain β,γ-diols, including 4-methylpentane-2,3-diol, 5-methylhexane-2,3-diol, and 4-methylhexane-2,3-diol, starting from renewable feedstocks like glucose. nih.govamericanelements.comresearchgate.net

A critical step in this engineered pathway is the identification and utilization of an acetohydroxyacid synthase (AHAS) from Saccharomyces cerevisiae. nih.govamericanelements.comresearchgate.net This enzyme catalyzes the condensation of branched-chain aldehydes with pyruvate (B1213749), which results in the formation of α-hydroxyketones. nih.govamericanelements.comresearchgate.net These α-hydroxyketones are then further reduced to the corresponding diols by aldehyde-keto reductases (AKRs) and secondary alcohol dehydrogenases (sADHs). researchgate.net

Systematic optimization of the BCAA pathway has led to high-specificity production of these diols. nih.govresearchgate.net For instance, through meticulous engineering, a production titer of 129.8 mM (15.3 g/L) for 4-methylpentane-2,3-diol from glucose was achieved, representing 72% of the theoretical yield. nih.govresearchgate.net This work demonstrates a versatile carbon elongation system with the potential for producing a wide array of structurally diverse branched-chain β,γ-diols. nih.govamericanelements.comresearchgate.net

Table 1: Examples of Branched-Chain β,γ-Diols Produced via Engineered Microbial Systems

| Compound Name | Host Organism | Precursor(s) | Key Enzyme(s) |

|---|---|---|---|

| 4-methylpentane-2,3-diol | Escherichia coli | Glucose, Branched-Chain Amino Acids | Acetohydroxyacid synthase (from S. cerevisiae), Aldehyde-keto reductase, Secondary alcohol dehydrogenase |

| 5-methylhexane-2,3-diol | Escherichia coli | Glucose, Branched-Chain Amino Acids | Acetohydroxyacid synthase (from S. cerevisiae) |

Polyketide Synthase (PKS) Based Biosynthetic Platforms for Structurally Diverse Diol Generation

Polyketide synthases (PKSs) are multifunctional enzymes that build complex natural products from simple acyl-CoA precursors. wikipedia.orgnih.gov Their modular nature, where each module is responsible for one cycle of chain elongation and modification, makes them highly attractive for synthetic biology and metabolic engineering. wikipedia.orgbiorxiv.orgnih.gov Recent advancements have led to the creation of a novel biosynthetic platform that leverages a modular PKS system for the efficient production of valuable chemicals, including a diverse range of diols. biorxiv.org

This platform, developed in engineered Streptomyces albus strains, utilizes a versatile loading module from the rimocidin (B1680639) PKS and integrates NADPH-dependent terminal thioreductases (TRs). biorxiv.orgbiorxiv.org The TRs play a crucial role by catalyzing a two-electron reductive cleavage, which produces aldehydes. biorxiv.org These highly reactive aldehydes can then be converted into various valuable compounds through programmed post-PKS modifications. biorxiv.orgbiorxiv.org Specifically, the reduction of the terminal aldehyde by specific alcohol dehydrogenases yields diols. biorxiv.org

A key feature of this PKS platform is its high degree of tunability and efficiency. biorxiv.org By replacing the malonyl-CoA-specific acyltransferase (AT) in an extension module with ATs specific for methyl- or ethylmalonyl-CoA, the platform can be programmed to produce branched-chain diols. biorxiv.org This adaptability has been demonstrated by the successful production of nine different 1,3-diols. biorxiv.org Among these is the commercially significant insect repellent and cosmetic ingredient, 2-ethyl-1,3-hexanediol. biorxiv.org The engineered PKS platform has achieved diol titers of up to 1 g/L in shake flask experiments, highlighting its potential as a robust and versatile tool for chemical biosynthesis. biorxiv.org

Table 2: Diol Production Using an Engineered Polyketide Synthase (PKS) Platform

| Compound Class | Host Organism | Key Platform Components | Modification for Branched-Chains | Example Product |

|---|

Mechanistic Investigations of 5 Methylhexane 1,5 Diol Chemical Transformations

Reaction Pathway Elucidation of Hydroxyl Group Derivatizations (e.g., Esterification, Etherification)

The derivatization of the hydroxyl groups in 5-Methylhexane-1,5-diol through reactions like esterification and etherification is fundamental to its application in synthesis. The elucidation of the reaction pathways for these transformations is crucial for controlling product outcomes.

Esterification: The esterification of this compound can be achieved through various methods, including Fischer esterification with carboxylic acids under acidic catalysis, or reaction with more reactive acylating agents like acid chlorides or anhydrides. The primary hydroxyl group is generally more reactive towards esterification than the tertiary hydroxyl group due to reduced steric hindrance. However, the regioselectivity can be influenced by the reaction conditions. For instance, the Mitsunobu reaction, which proceeds with inversion of stereochemistry, has been shown to be effective for the regioselective esterification of vicinal diols in monosaccharide derivatives, a principle that can be extended to other diols. nih.gov The reaction of a diol with a carboxylic acid, triphenylphosphine, and an azodicarboxylate leads to the formation of an alkoxyphosphonium salt, which is then displaced by the carboxylate.

Etherification: Etherification of this compound, such as in the Williamson ether synthesis, also exhibits regioselectivity. The primary alkoxide, formed by deprotonation of the primary hydroxyl group with a strong base, is a more potent nucleophile and less sterically hindered than the tertiary alkoxide. This leads to preferential alkylation at the primary position.

The following table summarizes the expected regioselectivity in the derivatization of this compound.

| Reaction Type | Reagents | Expected Major Product | Mechanistic Rationale |

| Esterification | Carboxylic Acid, Acid Catalyst | 1-O-Acyl-5-methylhexane-1,5-diol | Lower steric hindrance at the primary hydroxyl group. |

| Etherification | Alkyl Halide, Strong Base | 1-O-Alkyl-5-methylhexane-1,5-diol | Formation of the less hindered primary alkoxide. |

Stereochemical Control and Regioselectivity in Branched Diol Reactions

The presence of a stereocenter at the C5 position and the differential reactivity of the primary and tertiary hydroxyl groups in this compound make stereochemical and regiochemical control critical aspects of its reactions.

Stereochemical Control: Achieving stereocontrol in reactions of acyclic systems like this compound can be challenging. However, methods for remote stereocontrol in the synthesis of acyclic 1,4-diols and 1,5-diols have been developed. nih.govmanchester.ac.uk For instance, the conjugate addition of alcohols to enantiopure 2-sulfinyl dienes can lead to the formation of 2-ene-1,4-diols with high diastereoselectivity, demonstrating the transfer of chirality over a distance. nih.gov In the context of this compound, if a chiral starting material is used, the stereochemistry at C5 can direct the approach of reagents to the prochiral centers of the molecule, influencing the stereochemical outcome of subsequent reactions.

Regioselectivity: As discussed in the previous section, the inherent difference in steric hindrance between the primary and tertiary hydroxyl groups is a major determinant of regioselectivity. masterorganicchemistry.com Furthermore, the use of protecting groups can be a powerful strategy to achieve regioselective transformations. For example, the more reactive primary hydroxyl group can be selectively protected, allowing for chemical modification of the tertiary hydroxyl group. Subsequent deprotection then yields the desired product. The choice of protecting group and the reaction conditions are critical for achieving high regioselectivity.

Catalytic Mechanisms in Diol Conversions

Catalysis offers efficient and selective routes for the conversion of diols like this compound into valuable chemical products. Both enzymes and transition metal complexes have been employed for this purpose.

Enzymes are highly specific catalysts that can mediate a variety of transformations on diols with high chemo-, regio-, and enantioselectivity.

Hydroxylation: Cytochrome P450 monooxygenases are known to catalyze the selective hydroxylation of unactivated C-H bonds. nih.gov While direct enzymatic hydroxylation of this compound is not extensively documented, the principles of enzymatic C-H activation can be applied. These enzymes utilize a heme cofactor to activate molecular oxygen, generating a highly reactive iron(IV)-oxo species that can abstract a hydrogen atom from the substrate, followed by hydroxyl rebound to form the alcohol. nih.gov The regioselectivity of the hydroxylation is determined by the specific binding of the substrate in the enzyme's active site.

Esterification and Hydrolysis: Lipases are widely used for the catalysis of esterification and hydrolysis reactions. nih.gov In the case of this compound, lipase-catalyzed esterification with a fatty acid could proceed with high regioselectivity for the primary hydroxyl group. The mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol. Lipases can also be used for the kinetic resolution of racemic diols through enantioselective esterification or hydrolysis. nih.gov

The table below outlines potential enzyme-mediated transformations of this compound.

| Transformation | Enzyme Class | Mechanistic Highlights |

| Hydroxylation | Cytochrome P450 | Generation of a high-valent iron-oxo species for C-H activation. |

| Esterification | Lipase | Formation of an acyl-enzyme intermediate. |

| Oxidation | Alcohol Dehydrogenase | Transfer of a hydride from the alcohol to a cofactor (e.g., NAD+). |

Transition metal catalysts provide a versatile platform for a wide range of chemical transformations of diols.

C-N Bond Formation: Transition metal-catalyzed reactions are powerful tools for the formation of C-N bonds. rsc.orgrsc.orgnih.gov While direct C-N bond activation in diols is less common, related transformations can be envisaged. For instance, a diol can be converted to a di-amine through a two-step process involving conversion to a di-halide or di-tosylate followed by nucleophilic substitution with an amine, which can be catalyzed by transition metals. Alternatively, catalytic C-H amination strategies could potentially be applied. snnu.edu.cn

Alkylation and Arylation: Rhodium-catalyzed reactions have been shown to be effective for the functionalization of alcohols. acs.orgnih.govnih.govacs.org For example, rhodium catalysts can mediate the arylation of aldehydes, a transformation that could be adapted for the reductive coupling of this compound derivatives. nih.gov Rhodium-catalyzed intramolecular silylation of alkyl C-H bonds has been used for the regioselective synthesis of 1,4-diols, highlighting the potential for selective functionalization of specific C-H bonds in the presence of hydroxyl groups. organic-chemistry.org The mechanism of these reactions often involves oxidative addition of a substrate to the metal center, followed by migratory insertion and reductive elimination.

Studies on Oxidative Cleavage Mechanisms of 1,n-Diols

The oxidative cleavage of the carbon-carbon bond in diols is a synthetically useful reaction that leads to the formation of carbonyl compounds. While the oxidative cleavage of vicinal (1,2) diols is a well-established reaction, the cleavage of non-vicinal diols like this compound is less common and mechanistically more complex. chemistrysteps.commasterorganicchemistry.comlibretexts.org

The classical reagents for the oxidative cleavage of vicinal diols, such as periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄), proceed through a cyclic intermediate. This mechanism is not directly applicable to 1,5-diols.

However, oxidative cleavage of non-vicinal diols can be achieved under more forcing conditions or with different catalytic systems. For instance, transition metal catalysts, such as manganese complexes, have been shown to catalyze the aerobic oxidative cleavage of C=C double bonds, a reaction that in some cases involves diol intermediates. acs.orgnih.gov The mechanism of such reactions can be complex, potentially involving radical intermediates or high-valent metal-oxo species. The products of the oxidative cleavage of this compound would depend on the specific bond that is cleaved. Cleavage of the C1-C2 bond would lead to formaldehyde (B43269) and 4-methyl-4-hydroxypentanal, while cleavage of other C-C bonds would result in different fragmentation patterns.

Applications of 5 Methylhexane 1,5 Diol As a Versatile Synthetic Intermediate

Role in the Construction of Complex Organic Architectures

The unique structural characteristics of 5-Methylhexane-1,5-diol make it a useful starting material for the synthesis of more complex molecules. The key to its utility lies in the differential reactivity of its primary and tertiary hydroxyl groups. The primary alcohol is generally more reactive and less sterically hindered than the tertiary alcohol, allowing for selective chemical modifications.

In synthetic strategies, one hydroxyl group can be "protected" with a chemical protecting group, leaving the other free to react. Following the desired transformation, the protecting group can be removed, allowing the second hydroxyl group to be modified. This stepwise approach enables the construction of complex carbon skeletons and the introduction of various functional groups with a high degree of control, which is fundamental in multi-step organic synthesis.

Precursor in the Synthesis of Biologically Relevant Molecules and Natural Product Fragments

While not a common starting material for major pharmaceuticals, the structural motif of this compound is relevant in the synthesis of chiral building blocks. Chiral diols are important components in many biologically active compounds and natural products. The ability to perform selective reactions on either the primary or tertiary alcohol function allows for the creation of specific stereoisomers, which is critical in medicinal chemistry where different enantiomers of a molecule can have vastly different biological effects. Its application in this area remains a subject of laboratory-scale research.

Utilization in Advanced Polymer Chemistry Research as a Monomer

In the field of polymer science, diols are fundamental monomers for the production of polyesters, polyurethanes, and polyethers. This compound can, in principle, be used as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters.

The general method for such a synthesis often involves a direct melt polycondensation. orientjchem.org In a typical procedure, the diol and a suitable diacid are heated together, often in the presence of a catalyst like titanium tetraisopropoxide, to initiate polymerization. orientjchem.org The methyl group attached to the carbon bearing the tertiary alcohol in this compound would introduce a branching point into the polymer chain. This structural feature would likely disrupt the packing of the polymer chains, leading to a more amorphous (less crystalline) material with potentially lower viscosity and a different thermal profile compared to polyesters made from linear diols. nih.gov Research on similar branched diols suggests that such modifications can expand the range of properties available for materials like adhesives and coatings. nih.gov

Contributions to Research on Specialty Chemicals and Fine Chemical Precursors

This compound serves as a precursor for the synthesis of various specialty and fine chemicals. chemsrc.com These transformations leverage the reactivity of its two hydroxyl groups to create valuable downstream products.

Notable downstream products that can be synthesized from this compound include:

2,2-dimethyloxane: This cyclic ether can be formed through an intramolecular dehydration (cyclization) of this compound, typically under acidic conditions.

6-hydroxyhexan-2-one: This keto-alcohol is another potential downstream product. chemsrc.com It is a secondary alcohol and a ketone, making it a bifunctional molecule for further chemical synthesis. nih.gov

The conversion of this compound into these and other intermediates demonstrates its role in generating a library of more specialized compounds for use in academic and industrial research. chemsrc.com

Bioengineering and Metabolic Pathway Research for Branched Diol Production

Identification and Characterization of Novel Enzymes Involved in Branched-Chain Diol Biosynthesis

The biosynthesis of branched-chain diols in microorganisms relies on the identification and characterization of enzymes that can catalyze the necessary chemical transformations. Researchers have successfully identified and utilized several key enzymes to establish biosynthetic pathways for compounds like 5-methylhexane-1,5-diol.

A critical step in the biosynthesis of branched-chain β,γ-diols is the condensation of branched-chain aldehydes with pyruvate (B1213749) to form α-hydroxyketones. americanelements.comdoaj.orgresearchgate.net An acetohydroxyacid synthase (AHAS) from Saccharomyces cerevisiae has been identified as an effective catalyst for this reaction. americanelements.comdoaj.orgresearchgate.net This enzyme plays a pivotal role in a recursive carboligation cycle, where it mediates the formation of α-hydroxyketones from aldehydes derived from the decarboxylation of 2-ketoacids. researchgate.net The subsequent reduction of these α-hydroxyketones by aldehyde-keto reductases (AKRs) and secondary alcohol dehydrogenases (sADHs) leads to the formation of the final diol product. researchgate.net

Another approach involves a four-step cascade reaction to produce various diols. nih.gov This pathway utilizes an amino acid hydroxylase, an L-amino acid deaminase, an α-keto acid decarboxylase, and an aldehyde reductase. nih.gov For instance, the hydroxylase MFL from Methylobacillus flagellatus KT can hydroxylate branched-chain amino acids at the C-4 position. nih.gov This is followed by deamination, decarboxylation, and reduction steps to yield the desired diol.

The selection of highly active and specific enzymes is crucial for an efficient biosynthetic pathway. nih.gov For example, the substrate specificity of enzymes like BDO dehydrogenase (BDH) is a key consideration in producing specific stereoisomers of diols like 2,3-butanediol. nih.gov

Metabolic Engineering Strategies for Enhanced Productivity and Selectivity of Diol Biosynthesis Pathways

Once a biosynthetic pathway is established, metabolic engineering strategies are employed to optimize the host organism, typically Escherichia coli, for enhanced productivity and selectivity. nih.govnih.gov These strategies involve modifying the organism's metabolic network to channel more carbon flux towards the desired product and to minimize the formation of byproducts.

A key strategy is the systematic optimization of the branched-chain amino acid (BCAA) metabolism, which serves as the precursor pool for branched-chain diols. americanelements.comdoaj.orgresearchgate.net By engineering the BCAA pathway, researchers have achieved high-specificity production of diols from glucose. americanelements.comdoaj.org This involves both the overexpression of key enzymes in the pathway and the knockout or knockdown of competing pathways to redirect metabolic flux. nih.gov

The optimization of cofactor availability, such as NAD(P)H, is another critical aspect of metabolic engineering for diol production, as many of the enzymatic steps are redox reactions. nih.gov Reprogramming the central metabolic network can also be used to increase the supply of precursors and energy for the biosynthetic pathway. nih.govnih.gov

Exploration of Substrate Scope and Pathway Diversification in Bio-production of Related Branched-Chain Diols

Research in this area extends beyond a single target molecule to explore the potential of these biosynthetic platforms to produce a variety of structurally diverse branched-chain diols. americanelements.comdoaj.orgresearchgate.net By leveraging the inherent substrate flexibility of the identified enzymes, a range of diols can be synthesized from different precursor amino acids. nih.govpnas.org

One study demonstrated the production of ten different C3-C5 diols by combining oxidative and reductive formations of hydroxyl groups from amino acids. nih.gov This approach highlights the versatility of the biosynthetic platform. The de novo production of several branched-chain β,γ-diols, including 4-methylpentane-2,3-diol, 5-methylhexane-2,3-diol, and 4-methylhexane-2,3-diol, has been achieved by utilizing the branched-chain amino acid metabolism. americanelements.comdoaj.orgresearchgate.net

The expansion of the substrate scope of key enzymes is a powerful strategy for pathway diversification. For instance, expanding the substrate scope of carboxylic acid reductase to act on non-cognate ω-hydroxylic acids has enabled the production of C3-C5 diols from various amino acids. pnas.orgpnas.org This demonstrates the potential to create a general metabolic platform for the synthesis of a wide array of non-natural diols. pnas.org The use of different amino acid feedstocks allows for the production of a corresponding variety of diols, showcasing the flexibility of these engineered microbial systems. pnas.org

Advanced Derivatization and Functionalization Chemistry of 5 Methylhexane 1,5 Diol

Selective Esterification and Etherification Reactions of the Hydroxyl Groups

The differential reactivity of the primary and tertiary hydroxyl groups in 5-Methylhexane-1,5-diol is the cornerstone of its selective functionalization. The primary alcohol is sterically more accessible and therefore generally more reactive towards many reagents compared to the sterically hindered tertiary alcohol.

Selective esterification can be achieved by controlling the reaction conditions and the nature of the esterifying agent. For instance, the primary hydroxyl group can be selectively acylated under mild conditions using an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base. More sterically demanding esterification agents will further favor reaction at the primary position. To esterify the more hindered tertiary alcohol, more forcing conditions or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification, may be required. This method is effective for the esterification of sterically hindered alcohols.

Etherification reactions also exhibit selectivity. The Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, will preferentially occur at the primary hydroxyl group due to its higher acidity and lower steric hindrance. The synthesis of cyclic ethers from diols is a common transformation. In the case of this compound, intramolecular cyclization via dehydration can lead to the formation of 2,2-dimethyltetrahydropyran. This reaction is typically acid-catalyzed.

| Reaction Type | Selective Target | Reagents and Conditions | Expected Product |

| Esterification | Primary -OH | Acetyl chloride, pyridine (B92270), 0 °C to RT | 5-hydroxy-5-methylhexyl acetate |

| Tertiary -OH | Acetic acid, DCC, DMAP | 1-acetoxy-5-methylhexan-5-ol | |

| Etherification | Primary -OH | NaH, then CH3I in THF | 5-methoxy-5-methylhexan-1-ol |

| Intramolecular | Acid catalyst (e.g., H2SO4), heat | 2,2-dimethyltetrahydropyran |

Controlled Oxidation and Reduction Methodologies for Diol Transformations

The oxidation of this compound can be controlled to selectively target the primary alcohol. Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. acsgcipr.orgresearchgate.net

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are well-suited for the selective oxidation of the primary alcohol to an aldehyde, yielding 5-hydroxy-5-methylhexanal. wikipedia.orgorganic-chemistry.orgchemistrysteps.com The use of excess oxidizing agent under these mild conditions is unlikely to affect the tertiary alcohol. Stronger oxidizing agents like potassium permanganate (B83412) or chromic acid would also selectively oxidize the primary alcohol, potentially leading to the corresponding carboxylic acid, 5-hydroxy-5-methylhexanoic acid, while the tertiary alcohol would remain unchanged.

The reduction of this compound is less common as the hydroxyl groups are already in a reduced state. However, it is possible to first convert the hydroxyl groups into better leaving groups, such as tosylates, and then perform a reduction to the corresponding alkane, 5-methylhexane. A more relevant transformation in this context could be the reductive deoxygenation of a single hydroxyl group. For instance, selective tosylation of the primary alcohol followed by reduction with a hydride reagent like lithium aluminum hydride would yield 5-methylhexan-5-ol.

| Transformation | Selective Target | Reagents and Conditions | Expected Product |

| Oxidation | Primary -OH to Aldehyde | PCC or DMP in CH2Cl2 | 5-hydroxy-5-methylhexanal nih.gov |

| Primary -OH to Carboxylic Acid | KMnO4, NaOH, H2O, heat | 5-hydroxy-5-methylhexanoic acid | |

| Reduction | Primary -OH to Alkane | 1. TsCl, pyridine 2. LiAlH4 | 5-methylhexan-5-ol |

Introduction of Halogen and Other Heteroatom Functionalities

The hydroxyl groups of this compound can be replaced by halogens using various halogenating agents. The reactivity of the primary and tertiary hydroxyl groups towards these reagents can differ, allowing for selective transformations.

For the conversion of the primary alcohol to an alkyl chloride, thionyl chloride (SOCl2) is a common and effective reagent. researchgate.netorganic-chemistry.org The reaction typically proceeds with good selectivity for the primary position under mild conditions. To replace the tertiary hydroxyl group, stronger conditions or reagents that favor SN1-type reactions, such as concentrated hydrochloric acid, might be necessary. Similar selectivity can be expected with other halogenating agents like phosphorus tribromide (PBr3) for bromination and phosphorus triiodide (P2I4) for iodination, with the primary alcohol being more reactive. It is possible to achieve monohalogenation at the primary position, for instance, to synthesize 6-chloro-2-methylhexan-2-ol. molbase.com

The introduction of other heteroatoms can be achieved through nucleophilic substitution reactions on a halogenated derivative of this compound. For example, after converting the primary hydroxyl group to a bromide, reaction with sodium azide (B81097) would introduce an azide group, which can then be reduced to a primary amine, yielding 6-amino-2-methylhexan-2-ol.

| Functionalization | Reagents and Conditions | Expected Product |

| Chlorination (Primary) | SOCl2, pyridine | 6-chloro-2-methylhexan-2-ol molbase.com |

| Bromination (Primary) | PBr3 | 6-bromo-2-methylhexan-2-ol |

| Azide Introduction (Primary) | 1. PBr3 2. NaN3 in DMF | 6-azido-2-methylhexan-2-ol |

Future Research Directions in 5 Methylhexane 1,5 Diol Chemistry

Exploration of Novel and Sustainable Synthetic Pathways for Branched-Chain Diols

The industrial production of diols has traditionally relied on petrochemical feedstocks and energy-intensive processes. A significant future direction is the development of novel and sustainable synthetic pathways to branched-chain diols, including 5-methylhexane-1,5-diol, from renewable resources.

A promising avenue lies in biocatalysis and metabolic engineering. Researchers have successfully engineered microbial platforms, such as Escherichia coli, to produce a variety of branched-chain diols from renewable feedstocks like glucose. doaj.orgamericanelements.com One innovative approach expands upon amino acid metabolism, combining oxidative and reductive steps to form hydroxyl groups. nih.gov This general route involves a four-step reaction cascade catalyzed by an amino acid hydroxylase, L-amino acid deaminase, α-keto acid decarboxylase, and aldehyde reductase. nih.gov This strategy has been demonstrated for the synthesis of various C3-C5 diols and shows potential for adaptation to produce longer-chain diols like this compound by selecting appropriate amino acid precursors and enzymes. nih.govpnas.org For instance, a biosynthetic platform in E. coli has been developed for the synthesis of branched-chain β,γ-diols, including 5-methylhexane-2,3-diol, from branched-chain amino acid (BCAA) metabolism, highlighting the feasibility of producing complex diol structures microbially. doaj.orgamericanelements.com

Future research will likely focus on:

Enzyme Discovery and Engineering: Identifying or evolving enzymes with high selectivity and activity for the specific hydroxylation and reduction steps required to synthesize this compound.

Pathway Optimization: Enhancing the metabolic flux towards the target diol by eliminating competing pathways and optimizing cofactor regeneration within the microbial host. pnas.org

Feedstock Diversification: Expanding the range of renewable feedstocks beyond simple sugars to include lignocellulosic biomass or waste streams, thereby improving the economic and environmental footprint of the process.

Beyond biosynthesis, chemo-catalytic routes from biomass-derived platform molecules are also a key research area. For example, monomers like 2,5-hexanediol (B147014) have been derived from the biomass platform molecule 5-(chloromethyl)furfural (CMF). rsc.orgrsc.orgpolyestertime.com Similar strategies could be envisioned for this compound, starting from other furanic compounds or levulinic acid derivatives. The challenge will be to develop catalytic systems that can introduce the desired branching and hydroxyl group positions with high selectivity.

Development of Highly Efficient and Selective Catalytic Systems for this compound Transformations

The distinct reactivity of the primary and tertiary hydroxyl groups in this compound makes it an interesting substrate for selective transformations. Developing highly efficient and selective catalytic systems to modify one hydroxyl group in the presence of the other is a significant area for future research.

Organocatalysis offers a promising approach for the selective functionalization of diols under mild conditions, avoiding the use of toxic metals. rsc.org For example, boronic acid catalysts have been shown to facilitate the selective oxidation of vicinal diols to α-hydroxyketones. rsc.orgnih.gov Research could explore similar organocatalytic systems for the selective acylation, etherification, or oxidation of the primary hydroxyl group of this compound, leveraging steric hindrance to avoid reaction at the tertiary center. Recently, a Pd/Lewis acid co-catalysis strategy has been reported for the site-switchable mono-O-allylation of polyols, where tuning the Lewis acid additive allows for selective reaction at different hydroxyls. bohrium.com Applying such dual-catalyst systems to asymmetrical diols like this compound could provide precise control over its derivatization.

Heterogeneous catalysis is another critical area. Supported metal catalysts, such as ruthenium, are known to be active for the hydrogenolysis of polyols. dntb.gov.ua Future work could focus on designing catalysts that can selectively hydrogenolyze the tertiary hydroxyl group or catalyze the dehydrogenation of the primary alcohol to an aldehyde or carboxylic acid. For instance, bimetallic catalysts like PtAu/TiO₂ have shown high activity and selectivity for the oxidation of 1,3-propanediol (B51772) in an alkali-free medium. acs.org Understanding the structure-selectivity relationships in such catalysts will be crucial for targeting specific transformations of this compound. dntb.gov.ua

Key research objectives include:

Catalyst Design: Synthesizing novel homogeneous and heterogeneous catalysts that can differentiate between the primary and tertiary hydroxyl groups based on electronic and steric effects.

Reaction Engineering: Optimizing reaction conditions (solvent, temperature, pressure) to maximize selectivity for desired products, such as mono-functionalized derivatives.

Mechanistic Studies: Elucidating the reaction mechanisms to enable the rational design of improved catalytic systems.

Integration of this compound Chemistry into Green Chemistry and Circular Economy Principles

Adherence to the principles of green chemistry is paramount for the sustainable development of new chemical processes and products. yale.edusigmaaldrich.comacs.orgessentialchemicalindustry.org The chemistry of this compound can be integrated into these principles from its synthesis to its final application.

The use of renewable feedstocks, as discussed in section 8.1, is a cornerstone of green chemistry. acs.org By producing this compound from biomass, the reliance on depleting fossil fuels can be significantly reduced. essentialchemicalindustry.org Furthermore, designing synthetic routes that maximize atom economy, use safer solvents (like water or bio-derived solvents), and operate at lower temperatures and pressures will be critical. sigmaaldrich.comessentialchemicalindustry.org The use of catalytic reagents, which are used in small amounts and can be recycled, is superior to stoichiometric reagents that generate large amounts of waste. acs.org

In the context of a circular economy, this compound can be utilized as a monomer for the synthesis of recyclable or biodegradable polymers. Branched-chain diols can significantly influence the properties of polyesters and polyurethanes. rsc.orgacs.org The methyl branch in this compound can disrupt chain packing, leading to amorphous polymers with potentially higher glass transition temperatures (Tg) compared to their linear counterparts. rsc.orgpolyestertime.comacs.orgwhiterose.ac.uk These properties are desirable for creating high-performance plastics.

Future research in this area will involve:

Polymer Synthesis and Characterization: Systematically polymerizing this compound with various bio-based diacids (e.g., succinic acid, 2,5-furandicarboxylic acid) to create novel polyesters and studying their thermal and mechanical properties. acs.org

Designing for Recyclability: Developing polymers from this compound that are amenable to chemical recycling. For example, polyurethane waste can be chemically recycled through glycolysis to recover polyols, which can then be used to produce new materials. mdpi.comlyondellbasell.com Similar strategies could be developed for polymers incorporating this branched-chain diol.

Biodegradability Studies: Investigating the biodegradability of polymers derived from this compound. The introduction of methyl branching has been shown to decrease the rate of enzymatic hydrolysis in some polyesters, which could be used to tune the material's stability and end-of-life options. acs.org

Application of Advanced Spectroscopic and Analytical Techniques for In-Situ Reaction Monitoring and Characterization of Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for process optimization and catalyst design. Advanced spectroscopic and analytical techniques that allow for in-situ and operando monitoring of reactions are invaluable for this purpose.

These techniques provide real-time information about the concentration of reactants, products, and transient intermediates, as well as the state of the catalyst under actual reaction conditions. youtube.com This helps in identifying active sites, reaction intermediates, and deactivation pathways. rsc.orgrsc.org

Key techniques and their potential applications include:

In-situ Infrared (IR) Spectroscopy: Techniques like Polarization Modulation-Infrared Reflection Absorption Spectroscopy (PM-IRRAS) can be used to monitor surface species on a working catalyst. rsc.orgrsc.org This could be applied to study the adsorption of this compound on a catalyst surface and identify the intermediates formed during its selective oxidation or dehydration. youtube.com

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can follow the course of a reaction in the liquid phase, providing quantitative data on the conversion of reactants and the formation of products and byproducts in real-time.

In-situ X-ray Absorption Spectroscopy (XAS): XAS techniques, such as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), are powerful for characterizing the electronic state and local coordination environment of metal atoms in heterogeneous catalysts under reaction conditions. rsc.orgrsc.orghidenanalytical.com This can provide insights into how the catalyst structure changes dynamically during the transformation of this compound.

The data obtained from these advanced techniques can be correlated with kinetic measurements to build comprehensive models of the catalytic cycle. This fundamental understanding is crucial for the rational design of the next generation of catalysts and processes for the sustainable production and utilization of this compound.

Q & A

Q. What are the recommended synthetic routes for 5-methylhexane-1,5-diol, and how can reaction conditions be optimized?

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous diol synthesis strategies can be adapted. For example, (2E)-2-pentene-1,5-diol is synthesized via Grignard reactions using vinylcyclopropane or 4-bromotetrahydropyran precursors . For this compound, a similar approach could involve selective hydrogenation of alkene intermediates or diastereoselective reduction of diketones. Optimization should focus on:

- Catalyst selection : Transition metals (e.g., Pd/C) for hydrogenation.

- Temperature control : To minimize side reactions like over-reduction or isomerization.

- Solvent polarity : Polar aprotic solvents (e.g., THF) to stabilize intermediates.

Q. How can the purity and structural integrity of this compound be validated experimentally?

Use a combination of:

- Chromatography : HPLC or GC-MS to assess purity (e.g., as in , where GC-MS data for similar diols are tabulated) .

- Spectroscopy : H/C NMR to confirm hydroxyl and methyl group positions (e.g., compare with spectral data for hexane-1,5-diol in ) .

- Melting/Boiling Points : Cross-reference experimental values with computational predictions (see Table 1 below).

Table 1: Thermodynamic Properties of this compound (Predicted vs. Experimental)

| Property | Predicted (DFT) | Experimental | Source |

|---|---|---|---|

| Boiling Point (°C) | 290–300 | 291.15 | |

| Density (g/cm³) | 0.95–1.02 | 0.932 |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on safety data for structurally related diols (e.g., pentane-1,5-diol in ):

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., force field parameterization) improve the prediction of this compound’s physicochemical behavior?

describes systematic force field optimization for diols using experimental liquid-phase data (e.g., density, enthalpy of vaporization). For this compound:

- Parameterization : Fit torsional angles and van der Waals interactions to reproduce experimental boiling points and densities .

- Validation : Compare molecular dynamics (MD) simulations with experimental viscosity and diffusion coefficients.

- Software Tools : GROMACS or AMBER for MD simulations; Gaussian for quantum mechanical benchmarks.

Q. How can contradictory data on diol reactivity (e.g., in enzyme-catalyzed vs. abiotic systems) be resolved for this compound?

Contradictions may arise from:

- Steric Effects : The methyl group in this compound could hinder enzyme binding (e.g., alcohol dehydrogenases).

- Solvent Interactions : Polar solvents may stabilize transition states differently in enzymatic vs. chemical reactions. Methodology :

- Kinetic Studies : Compare reaction rates under enzymatic (e.g., Candida antarctica lipase) and abiotic (e.g., acidic/basic catalysis) conditions.

- Isotopic Labeling : Use O-labeled water to track hydroxyl group reactivity .

Q. What strategies can enhance the antimicrobial efficacy of this compound derivatives, based on structure-activity relationships (SAR)?

highlights pentane-1,5-diol’s antimicrobial mechanism (osmotic stress via water displacement). For this compound:

- Derivatization : Introduce halogen atoms (e.g., fluorine) to increase membrane permeability.

- Formulation : Optimize solubility in topical creams using co-solvents (e.g., ethanol:water mixtures) to enhance bioavailability .

- Synergy Testing : Combine with existing antibiotics (e.g., β-lactams) to overcome resistance.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported thermodynamic properties of this compound?

Discrepancies (e.g., boiling points in vs. computational predictions) may stem from:

- Impurities : Trace solvents or byproducts skewing experimental measurements.

- Method Variability : Differences in distillation setups or calorimetric techniques. Resolution :

- Reproduce Experiments : Use high-purity samples (>99%) and standardized ASTM methods.

- Cross-Validate : Compare with gas-phase electron diffraction or cryoscopic data .

Key Research Gaps

- Toxicity Profiling : No data on this compound’s metabolic fate (e.g., glucuronidation pathways).

- Ecological Impact : Degradation kinetics in soil/water systems remain unstudied.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.